molecular formula C14H26O11 B157356 Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside CAS No. 139978-92-0

Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside

Cat. No. B157356
M. Wt: 370.35 g/mol
InChI Key: JZGDBKNXYMJDJV-FFADNHARSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside, also known as Methyl 4-O-(α-D-mannopyranosyl)-β-D-galactopyranoside or MMHGP, is a synthetic carbohydrate compound that has been widely used in scientific research. MMHGP is a disaccharide derivative of lactose and mannose, and it has a unique structure that makes it an attractive compound for various applications in the field of biochemistry and molecular biology.

Mechanism Of Action

MMHGP exerts its biological effects by binding to specific carbohydrate-binding domains on proteins. The binding of MMHGP to these domains can induce conformational changes in the protein, which can affect its function. MMHGP has been shown to inhibit the activity of various enzymes by binding to their carbohydrate-binding domains.

Biochemical And Physiological Effects

MMHGP has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including glycosidases, proteases, and lipases. MMHGP has also been shown to inhibit the growth of various bacteria and fungi by disrupting their cell wall synthesis.

Advantages And Limitations For Lab Experiments

One of the main advantages of using MMHGP in lab experiments is its specificity for carbohydrate-binding domains. MMHGP can be used to selectively inhibit the activity of enzymes that contain these domains, without affecting other enzymes. However, one of the limitations of using MMHGP is its relatively low potency compared to other enzyme inhibitors.

Future Directions

There are several future directions for MMHGP research. One potential application of MMHGP is in the development of new antibiotics that target bacterial cell wall synthesis. MMHGP has been shown to inhibit the growth of various bacteria, and further research could lead to the development of more potent MMHGP derivatives that could be used as antibiotics. Additionally, MMHGP could be used as a tool for studying the role of carbohydrate-protein interactions in various biological processes, including cancer metastasis and immune response.

Synthesis Methods

MMHGP can be synthesized through a multistep process that involves the reaction of lactose with various reagents. One of the most common methods for MMHGP synthesis is the Koenigs-Knorr reaction, which involves the reaction of lactose with methyl α-D-mannopyranoside in the presence of silver carbonate and iodomethane. The resulting compound is then purified through column chromatography to obtain pure MMHGP.

Scientific Research Applications

MMHGP has been widely used in scientific research as a probe for studying carbohydrate-protein interactions. Carbohydrate-protein interactions play a crucial role in many biological processes, including cell adhesion, signaling, and immune response. MMHGP has been used to study the binding properties of various proteins, including lectins, antibodies, and enzymes.

properties

CAS RN

139978-92-0

Product Name

Methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside

Molecular Formula

C14H26O11

Molecular Weight

370.35 g/mol

IUPAC Name

(2R,3S,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(2-hydroxyethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H26O11/c1-22-13-11(21)9(19)12(6(4-16)24-13)25-14-10(20)8(18)7(17)5(23-14)2-3-15/h5-21H,2-4H2,1H3/t5-,6-,7-,8+,9-,10+,11-,12+,13-,14-/m1/s1

InChI Key

JZGDBKNXYMJDJV-FFADNHARSA-N

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CCO)O)O)O)O)O

SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CCO)O)O)O)O)O

synonyms

MDMHG
methyl 4-O-(6-deoxy-manno-heptopyranosyl)galactopyranoside

Origin of Product

United States

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